molecular formula C24H25NO6 B11148261 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11148261
M. Wt: 423.5 g/mol
InChI Key: FGZGBHCNQQCWAO-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that are widely found in nature and have been used in various medicinal and industrial applications due to their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, sodium azides, and organic halides. Reaction conditions often involve the use of dry solvents and controlled temperatures to ensure high yields and selectivity .

Major Products

Major products formed from these reactions include various substituted coumarins, benzofurans, and benzoxazoles, which exhibit significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with various molecular targets and pathways. The compound inhibits bacterial DNA gyrase, leading to antimicrobial activity. It also inhibits COX enzymes, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C24H25NO6/c1-3-18-14-22(27)31-23-16(2)20(12-11-19(18)23)30-21(26)10-7-13-25-24(28)29-15-17-8-5-4-6-9-17/h4-6,8-9,11-12,14H,3,7,10,13,15H2,1-2H3,(H,25,28)

InChI Key

FGZGBHCNQQCWAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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